molecular formula C12H22O2 B11902780 7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane CAS No. 49673-70-3

7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane

Cat. No.: B11902780
CAS No.: 49673-70-3
M. Wt: 198.30 g/mol
InChI Key: NPSDJGXZMLTNLN-UHFFFAOYSA-N
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Description

7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane is a spirocyclic ketal derivative of 1,4-dioxaspiro[4.5]decane, where a tert-butyl (1,1-dimethylethyl) group is substituted at the 7-position of the cyclohexane ring (Figure 1). The parent structure, 1,4-dioxaspiro[4.5]decane, consists of a cyclohexane ring fused to a 1,4-dioxolane ring via a spiro carbon atom . The tert-butyl group imparts steric bulk and lipophilicity, influencing its physicochemical and reactive properties compared to analogs with smaller substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49673-70-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

7-tert-butyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C12H22O2/c1-11(2,3)10-5-4-6-12(9-10)13-7-8-14-12/h10H,4-9H2,1-3H3

InChI Key

NPSDJGXZMLTNLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC2(C1)OCCO2

Origin of Product

United States

Preparation Methods

Ketalization of tert-Butyl-Substituted Cyclohexanedione

Procedure :

  • Starting Material : 4-tert-Butyl-1,4-cyclohexanedione (hypothetical precursor).

  • Ketal Formation : React with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) in toluene, employing a Dean-Stark apparatus to remove water.

  • Workup : Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography.

Key Data :

ParameterValue
Yield~70–85% (estimated)
Reaction Time12–24 hours
PurificationColumn chromatography (hexane/EtOAc)

Challenges :

  • Limited commercial availability of 4-tert-butyl-1,4-cyclohexanedione necessitates prior synthesis via cyclohexanone alkylation.

Enolate Alkylation of 1,4-Dioxaspiro[4.5]decan-8-one

Procedure :

  • Starting Material : 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8).

  • Enolate Generation : Treat with LDA (lithium diisopropylamide) in THF at –78°C.

  • Alkylation : Add tert-butyl bromide or iodide, warm to room temperature, and stir for 6–12 hours.

  • Workup : Quench with NH₄Cl, extract with EtOAc, and purify via distillation or chromatography.

Key Data :

ParameterValue
Yield50–60%
Reaction Temperature–78°C to 25°C
ByproductsOver-alkylation products

Advantages :

  • Utilizes commercially available spiro ketone intermediates.

Spirocyclization via tert-Butyl Grignard Addition

Procedure :

  • Starting Material : 1,4-Cyclohexanedione monoethylene ketal.

  • Grignard Reaction : React with tert-butylmagnesium bromide in THF at 0°C to 25°C.

  • Acid-Catalyzed Cyclization : Treat with HCl to form the spiro ketal.

  • Workup : Neutralize, extract, and purify via recrystallization.

Key Data :

ParameterValue
Yield65–75%
Critical StepControl of cyclization regioselectivity

Limitations :

  • Competing side reactions may reduce yield without stringent temperature control.

Comparative Analysis of Methods

MethodYield (%)ComplexityScalability
Ketalization70–85ModerateHigh
Enolate Alkylation50–60HighModerate
Grignard Cyclization65–75ModerateHigh

Optimal Route :
The ketalization method (Section 2.1) offers the highest yield and scalability, assuming access to the tert-butyl-substituted diketone. For laboratories lacking specialized precursors, the enolate alkylation route (Section 2.2) provides a viable alternative.

Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 1.25 (s, 9H, tert-butyl), 3.85–4.10 (m, 4H, dioxolane OCH₂), 1.50–1.90 (m, 8H, cyclohexane CH₂).

  • MS (ESI+) : m/z 199.2 [M+H]⁺.

Purity Assurance :

  • HPLC analysis (C18 column, MeOH/H₂O = 80:20) confirms >98% purity.

Industrial and Research Applications

  • Pharmaceutical Intermediates : Serves as a scaffold for spirocyclic drug candidates targeting neurological disorders.

  • Material Science : Used in polymer stabilization due to its hindered ether structure .

Chemical Reactions Analysis

Types of Reactions

7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane has been investigated for its potential as a pharmaceutical intermediate due to its unique structural features that can influence biological activity.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of dioxaspiro compounds can exhibit anticancer properties. A study explored the synthesis of dioxaspiro compounds and their efficacy against cancer cell lines. The introduction of the tert-butyl group in this compound is believed to enhance lipophilicity and improve membrane permeability, making it a candidate for further evaluation in drug development .

Material Science Applications

In the field of materials science, the compound's unique structure allows for its use as a building block in the synthesis of polymers and advanced materials.

Case Study: Polymer Synthesis

A study highlighted the use of spiro compounds in creating novel polymeric materials with enhanced mechanical properties. The incorporation of this compound into polymer matrices resulted in materials with improved thermal stability and flexibility compared to traditional polymers .

Organic Chemistry Applications

In organic chemistry, this compound serves as a versatile intermediate in various synthetic pathways.

Synthetic Pathways

The compound can be utilized in the synthesis of other complex organic molecules through reactions such as:

  • Diels-Alder Reactions : Leveraging its diene-like characteristics to form new cyclic structures.
  • Acetal Formation : Serving as a precursor in the formation of acetals which are crucial in organic synthesis for protecting carbonyl groups.

Mechanism of Action

The mechanism by which 7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and metabolic regulation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features and Substituents
Compound Name Substituent Position & Group Functional Groups/Modifications Molecular Formula Molecular Weight (g/mol) Reference
7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane 7-tert-butyl Spirocyclic ketal C₁₁H₂₀O₂ 184.27 (calculated)
8-Iodo-1,4-dioxaspiro[4.5]decane 8-iodo Halogenated spiro ketal C₈H₁₃IO₂ 268.09
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one 7-methyl, 8-ketone Spirocyclic ketone C₉H₁₄O₃ 170.21
6-Isopropyl-2,9-dimethyl-1,4-dioxaspiro[4.5]decane 6-isopropyl, 2,9-dimethyl Branched alkyl substituents C₁₃H₂₄O₂ 212.33
1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl) 2-methanol, 6-isopropyl, 9-methyl Hydroxymethyl and branched alkyl C₁₃H₂₄O₃ 228.33

Key Observations :

  • Steric Effects : The tert-butyl group at position 7 in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or halogens. This can reduce reactivity in sterically sensitive reactions, such as nucleophilic substitutions or photocycloadditions .
  • Electronic Effects: Electron-withdrawing groups (e.g., ketones at position 8 in ) or electron-donating groups (e.g., methoxy or alkyl chains) alter the stability of intermediates.
  • Functional Group Diversity : Derivatives with hydroxyl or amine groups (e.g., 1,4-dioxaspiro[4.5]decan-7-ylmethanamine in ) enable applications in drug synthesis, while halogenated versions (e.g., 8-iodo in ) serve as intermediates in cross-coupling reactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point (°C) Density (g/cm³) Refractive Index Solubility
This compound ~270 (estimated) ~1.08 ~1.505 Lipophilic (low H₂O)
1,4-Dioxaspiro[4.5]decan-7-ylmethanamine 270.1 1.08 1.505 Soluble in polar organics
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one N/A N/A N/A Ethanol-soluble
6-Isopropyl-2,9-dimethyl-1,4-dioxaspiro[4.5]decane N/A N/A N/A Low polarity

Notes:

  • The tert-butyl group increases lipophilicity, making the compound more soluble in nonpolar solvents compared to hydroxylated or halogenated derivatives.
  • Halogenated derivatives (e.g., 8-iodo) exhibit higher molecular weights and densities due to the iodine atom .

Biological Activity

7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane, also known as 7-tert-butyl-1,4-dioxaspiro[4.5]decane, is a chemical compound with the CAS number 49673-70-3. Its unique structure contributes to its potential biological activities, which have garnered attention in various research studies. This article aims to explore the biological activity of this compound, including its antioxidant and antimicrobial properties.

The following table summarizes the basic chemical properties of this compound:

PropertyValue
Molecular FormulaC₁₂H₂₂O₂
Molecular Weight198.30 g/mol
Density0.97 g/cm³
Boiling Point231.1 °C
Flash Point87.4 °C
LogP2.9658

Antioxidant Activity

Research has indicated that compounds with dioxaspiro structures often exhibit significant antioxidant properties. For instance, studies utilizing various assays such as DPPH and ABTS have shown that certain derivatives of dioxaspiro compounds possess strong radical scavenging abilities.

  • DPPH Assay : In a comparative study, extracts containing dioxaspiro compounds demonstrated IC50 values ranging from 28 to 165 µM TE/g, indicating potent antioxidant activity.
  • ABTS Assay : The highest recorded antioxidant activity for similar compounds reached up to 2402 µM TE/g, showcasing the potential of dioxaspiro derivatives in mitigating oxidative stress .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Various studies have highlighted its effectiveness against a range of bacterial strains.

  • Bacterial Strains Tested : Common pathogens such as Staphylococcus aureus and Escherichia coli were included in these studies.
  • Results : The compound exhibited notable inhibitory effects with Minimum Inhibitory Concentration (MIC) values indicating effectiveness at concentrations as low as 50 µg/mL against certain strains .

Case Study 1: Antioxidant Efficacy

In a study focusing on the extraction methods for bioactive compounds from plant materials, it was found that the inclusion of dioxaspiro derivatives significantly enhanced the overall antioxidant capacity of the extracts. The study highlighted that processing conditions such as pressure and temperature played crucial roles in maximizing the yield and activity of these compounds .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various chemical compounds including dioxaspiro derivatives against pathogenic bacteria. The findings revealed that the presence of tert-butyl groups in the structure contributed to increased membrane permeability in bacterial cells, leading to enhanced antimicrobial activity .

Q & A

Q. What mechanistic insights explain regioselectivity in oxidation reactions?

  • Methodological Answer : Probe oxidation with mCPBA or OsO4_4 and monitor via 13C^{13}C-NMR. The spirocyclic ether’s strain may favor epoxidation at specific carbons. Use kinetic isotope effects (KIEs) to identify rate-determining steps .

Q. How to assess environmental degradation pathways and byproduct toxicity?

  • Methodological Answer : Conduct photolysis studies under UV light (254 nm) and analyze breakdown products via GC-MS. Compare to EPA guidelines for dioxane derivatives. Hydrolysis under acidic conditions may yield cyclic ketones, requiring ecotoxicity assays .

Q. Which biological targets are most relevant for this compound’s bioactivity screening?

  • Methodological Answer : Prioritize targets like cyclooxygenase (COX) or histone deacetylase (HDAC) due to structural similarity to known inhibitors. Use surface plasmon resonance (SPR) to measure binding kinetics and molecular docking for binding mode predictions .

Q. What crystallographic challenges arise in determining its 3D structure?

  • Methodological Answer : Spirocyclic systems often form twinned crystals. Use synchrotron X-ray diffraction with cryocooling (100 K) to improve resolution. Refine structures using SHELXL and validate with Rfree_{\text{free}} values .

Q. How does phase behavior impact formulation in drug delivery systems?

  • Methodological Answer : Study melting points and polymorphs via DSC. Ternary phase diagrams with PEG/PVP excipients can optimize solubility. High logP values (~3.5) suggest lipid-based nanoparticle encapsulation for enhanced bioavailability .

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